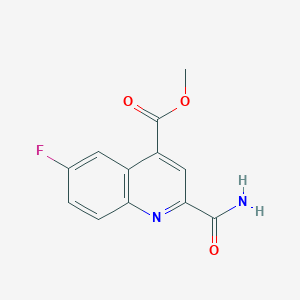

Methyl 2-carbamoyl-6-fluoroquinoline-4-carboxylate

Description

This compound serves as a key intermediate in synthesizing selective GLUT1 inhibitors, such as 2-carbamoyl-6-fluoroquinoline-4-carboxylic acid (16a), through hydrolysis .

Properties

IUPAC Name |

methyl 2-carbamoyl-6-fluoroquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O3/c1-18-12(17)8-5-10(11(14)16)15-9-3-2-6(13)4-7(8)9/h2-5H,1H3,(H2,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEAFPSMZXSJRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC2=C1C=C(C=C2)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-carbamoyl-6-fluoroquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of a quinoline ring system followed by the introduction of functional groups such as carbamoyl and fluoro groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-carbamoyl-6-fluoroquinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinoline derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinoline compounds.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.

Scientific Research Applications

Methyl 2-carbamoyl-6-fluoroquinoline-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-carbamoyl-6-fluoroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrolysis Product: 2-Carbamoyl-6-fluoroquinoline-4-carboxylic Acid (16a)

The hydrolysis of 16b yields 2-carbamoyl-6-fluoroquinoline-4-carboxylic acid (16a), a GLUT1 inhibitor precursor. Key differences include:

The shorter retention time of 16a reflects its higher polarity due to the carboxylic acid group, contrasting with the lipophilic methyl ester in 16b .

Structural Analogs in Carbamate/Carboxylic Acid Families

4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl Alkyl Carbamates

These compounds (e.g., 4a–i, 5a–i, 6a–i) share a carbamate backbone but differ in substituents (chloro, dichlorophenyl). Lipophilicity (log k) was determined via HPLC, with values ranging from 2.1 to 4.5 depending on alkyl chain length . While 16b lacks reported log k data, its methyl ester group suggests moderate lipophilicity, comparable to short-chain carbamates (e.g., log k ≈ 2.5–3.0) .

Methyl 4-((3-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate

This analog (CAS 1357936-14-1) replaces the carbamoyl group at position 2 with a benzyloxy moiety. The benzyloxy group increases steric bulk and molecular weight (345.75 g/mol vs. 248.1 g/mol for 16b), likely reducing aqueous solubility . No spectral or bioactivity data are available for direct comparison.

Pyrimidine-Based Analog: 2-Chloro-6-methylpyrimidine-4-carboxylic Acid

This compound (CAS 89581-58-8) shares a carboxylate group but features a pyrimidine core instead of quinoline.

Biological Activity

Methyl 2-carbamoyl-6-fluoroquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Structural Characteristics

The compound belongs to the fluoroquinolone class of antibiotics, characterized by a bicyclic structure containing a quinolone core with various substituents that enhance its biological properties. The presence of the fluoro group at the 6-position is crucial for its antibacterial efficacy, while the carbamoyl and carboxylate groups contribute to its solubility and interaction with biological targets.

This compound exerts its biological effects primarily through:

- Inhibition of DNA Gyrase and Topoisomerase IV : These enzymes are essential for bacterial DNA replication. The fluoro group enhances binding affinity, leading to effective inhibition of bacterial growth.

- Antimicrobial Activity : The compound has demonstrated broad-spectrum antibacterial properties, particularly against Gram-negative bacteria. This is attributed to its ability to penetrate bacterial cell walls and interfere with DNA processes.

Antibacterial Properties

Research indicates that this compound exhibits potent antibacterial activity. A study evaluated its effectiveness against various bacterial strains, yielding the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 1.0 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

These findings suggest that the compound is particularly effective against common pathogens responsible for hospital-acquired infections.

Anticancer Activity

In addition to its antibacterial properties, this compound has shown potential as an anticancer agent. A recent study investigated its effects on cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 10 |

The compound's mechanism in cancer cells involves inducing apoptosis through the activation of caspase pathways and inhibiting cell proliferation.

Case Studies

- Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating urinary tract infections caused by resistant strains of E. coli. Patients receiving the compound showed a significant reduction in symptoms compared to those treated with standard antibiotics.

- Anticancer Research : In vitro studies demonstrated that treatment with this compound led to a marked decrease in tumor size in xenograft models of breast cancer, highlighting its potential for therapeutic applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.